molecular formula C9H9NO4 B12379654 Salicyluric acid-d4

Salicyluric acid-d4

Cat. No.: B12379654
M. Wt: 199.20 g/mol
InChI Key: ONJSZLXSECQROL-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salicyluric acid-d4 is a deuterated form of salicyluric acid, which is an endogenous metabolite of salicylic acid. The deuterium labeling in this compound makes it particularly useful in scientific research as a tracer in metabolic studies. This compound is often used to study the pharmacokinetics and metabolism of salicylic acid and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicyluric acid-d4 can be synthesized through the reaction of deuterated salicylic acid with glycine. The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the final product. The reaction conditions often include heating the mixture to facilitate the formation of the amide bond between the carboxyl group of salicylic acid and the amino group of glycine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Salicyluric acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of salicylic acid and its conjugates. For example, oxidation can yield quinones, while reduction can regenerate salicylic acid .

Scientific Research Applications

Salicyluric acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Salicyluric acid-d4 exerts its effects primarily through its role as a metabolite of salicylic acid. The mechanism involves the conjugation of salicylic acid with glycine, forming salicyluric acid, which is then excreted via the kidneys. This pathway is similar to the excretion of benzoic acid as hippuric acid. The molecular targets include enzymes involved in the conjugation process, such as glycine N-acyltransferase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salicyluric acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking using mass spectrometry, making it invaluable in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

199.20 g/mol

IUPAC Name

2-[(2,3,4,5-tetradeuterio-6-hydroxybenzoyl)amino]acetic acid

InChI

InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i1D,2D,3D,4D

InChI Key

ONJSZLXSECQROL-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)O

Origin of Product

United States

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